molecular formula C16H20N2O2 B4299688 3,3'-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile

3,3'-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile

Cat. No. B4299688
M. Wt: 272.34 g/mol
InChI Key: XUZCIAXFEJKYDA-UHFFFAOYSA-N
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Description

‘3,3'-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile’ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMO-APN and has a molecular formula of C20H24N2O2.

Mechanism of Action

The mechanism of action of ‘3,3'-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile’ involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a role in the regulation of glucose metabolism and insulin secretion. Inhibition of this enzyme leads to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ‘3,3'-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile’ are mainly related to its anti-cancer and anti-diabetic properties. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to be effective in reducing blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ‘3,3'-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile’ in lab experiments is its potential as an anti-cancer and anti-diabetic agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on ‘3,3'-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile’. One of the directions is to explore its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail to better understand its anti-cancer and anti-diabetic properties. Additionally, further research can be done to improve the solubility of this compound in water, which can increase its potential for in vivo applications.
Conclusion:
In conclusion, ‘3,3'-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile’ is a chemical compound that has potential applications in various fields of scientific research. Its anti-cancer and anti-diabetic properties make it a promising therapeutic agent. However, further research is needed to fully understand its mechanism of action and to improve its solubility in water.

Scientific Research Applications

‘3,3'-[(2,7-dimethylocta-3,5-diyne-2,7-diyl)bis(oxy)]dipropanenitrile’ has potential applications in various fields of scientific research. One of the major applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against multidrug-resistant cancer cells.

properties

IUPAC Name

3-[7-(2-cyanoethoxy)-2,7-dimethylocta-3,5-diyn-2-yl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-15(2,19-13-7-11-17)9-5-6-10-16(3,4)20-14-8-12-18/h7-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZCIAXFEJKYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC#CC(C)(C)OCCC#N)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(2-Cyanoethoxy)-1,1,6-trimethyl-2,4-heptadiynyl]oxy}ethyl cyanide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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